

Comparative Analysis of Off-Target Kinase Inhibition: DS-1001b vs. Ivosidenib

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Compound of Interest

Compound Name: DS-1001b

Cat. No.: B15142903

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A detailed review for researchers and drug development professionals on the selectivity of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.

Introduction

DS-1001b and ivosidenib are targeted therapeutic agents developed to inhibit the mutated form of isocitrate dehydrogenase 1 (IDH1), a key enzyme in cellular metabolism.^{[1][2]} Mutations in IDH1, particularly at the R132 locus, lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in the pathogenesis of various cancers, including gliomas and acute myeloid leukemia (AML).^{[1][3]} Both **DS-1001b** and ivosidenib are designed as selective inhibitors of this mutant enzyme.^{[2][4]}

While their primary target is a metabolic enzyme rather than a protein kinase, understanding the broader selectivity profile, including any potential off-target kinase activity, is critical for a comprehensive assessment of their therapeutic window and potential side effects. This guide provides a comparative overview of the available information on the off-target kinase inhibition profiles of **DS-1001b** and ivosidenib.

Based on publicly available data, comprehensive head-to-head kinome-wide profiling for **DS-1001b** and ivosidenib has not been published. Both compounds are reported to be highly selective for their intended target, the mutant IDH1 enzyme.^{[5][6]} However, research into the broader class of IDH1 inhibitors suggests that off-target interactions with kinases are theoretically possible and have been observed with other molecules in this class.^{[7][8]}

Comparison of Off-Target Kinase Inhibition Profile

There is a notable lack of specific quantitative data in the public domain detailing the off-target kinase inhibition profiles for either **DS-1001b** or ivosidenib. The primary focus of published research has been on their high selectivity for mutant IDH1 over wild-type IDH1 and the related IDH2 enzymes.[6]

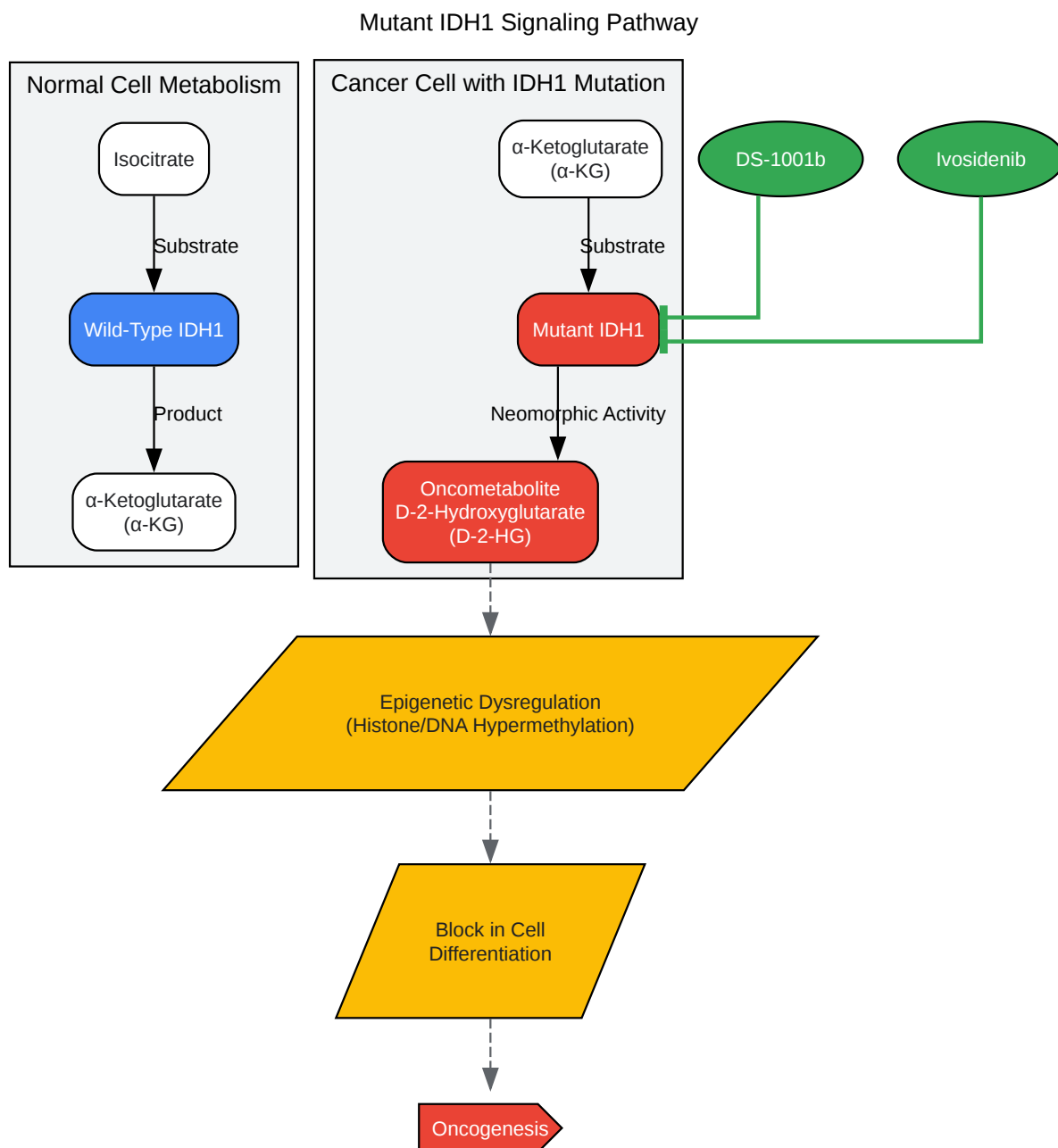
One study investigating novel IDH1 inhibitors did find that certain compounds of this class exhibited inhibitory activity against several non-receptor tyrosine kinases, including ABL1 and Bruton's tyrosine kinase (BTK).[8] This suggests a potential for some structural scaffolds of IDH1 inhibitors to interact with kinase ATP-binding sites. However, this study did not include **DS-1001b** or ivosidenib in its kinase activity assays.

Given the absence of specific data, the following table reflects the current state of publicly available information.

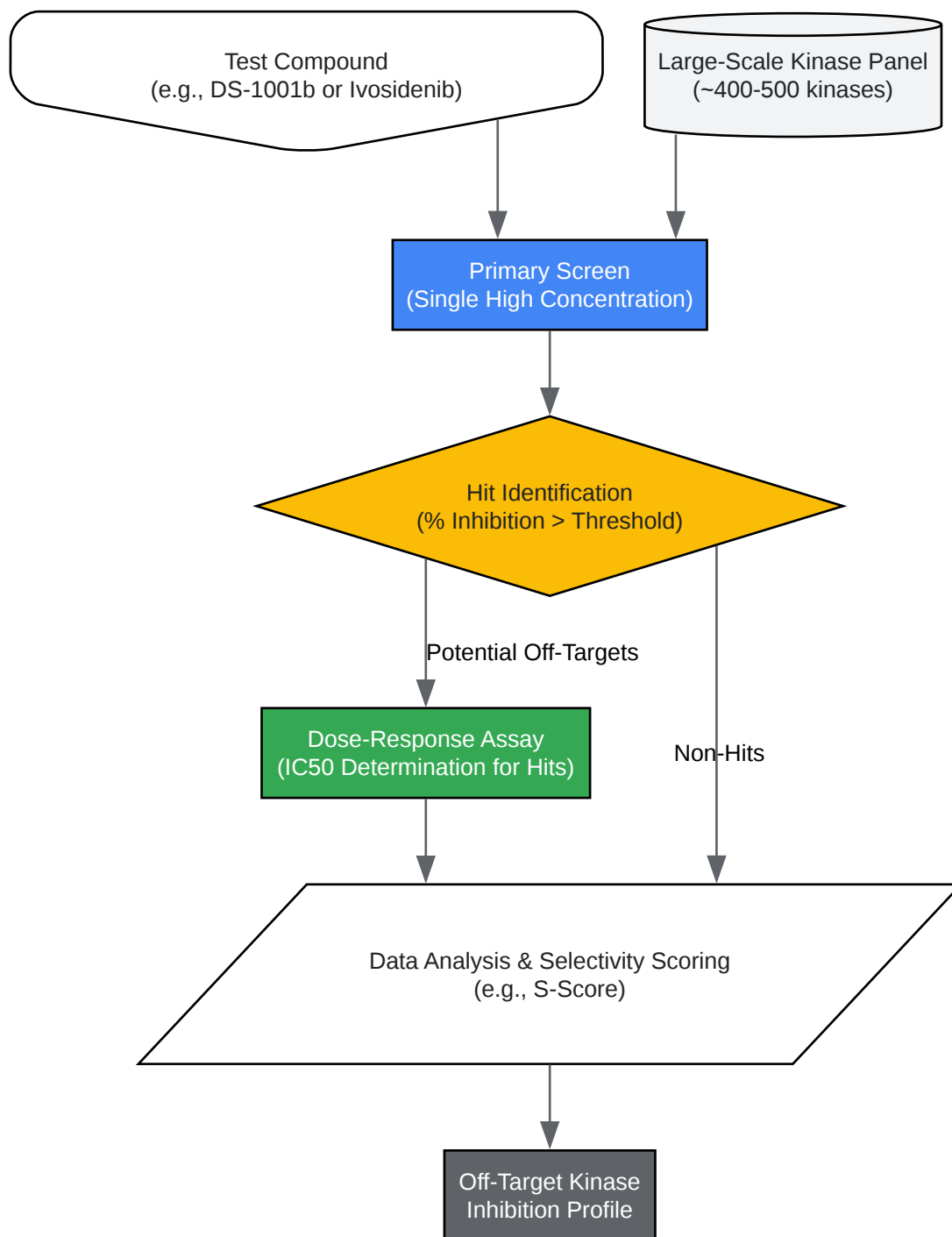
Feature	DS-1001b	Ivosidenib
Primary Target	Mutant Isocitrate Dehydrogenase 1 (IDH1)[1][4]	Mutant Isocitrate Dehydrogenase 1 (IDH1)[2]
Off-Target Kinase Data	No specific kinome-wide inhibition data found in public literature. Reported as a selective mutant IDH1 inhibitor. [5]	No specific kinome-wide inhibition data found in public literature. Reported as a highly selective inhibitor of mutant IDH1.[6]
Potential Off-Target Class Effects	Studies on other IDH1 inhibitors suggest a possibility of interaction with non-receptor tyrosine kinases like ABL1 and BTK, though this has not been demonstrated for DS-1001b.[8]	While highly selective, resistance mechanisms to ivosidenib have been linked to mutations in receptor tyrosine kinase (RTK) pathway genes, an indirect association with kinase signaling.[3]

Signaling Pathway and Experimental Workflow

To understand the context of these drugs' actions and how their selectivity would be tested, the following diagrams illustrate the primary signaling pathway they inhibit and a general workflow for assessing off-target kinase inhibition.



General Workflow for Off-Target Kinase Inhibition Profiling



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